Amidogen, methyl(2-phenylethyl)-

Trace Amine-Associated Receptor 1 GPCR Pharmacology Neuromodulation

Amidogen, methyl(2-phenylethyl)-, systematically identified as N-methyl-2-phenylethanamine or N-methylphenethylamine (NMPEA), is an organic compound of the phenethylamine class with the molecular formula C9H13N and a molecular weight of 135.21 g/mol. It is a naturally occurring trace amine neuromodulator in humans, derived from phenethylamine (PEA) via phenylethanolamine N-methyltransferase, and is detectable in human urine.

Molecular Formula C9H12N
Molecular Weight 134.20 g/mol
Cat. No. B14282085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmidogen, methyl(2-phenylethyl)-
Molecular FormulaC9H12N
Molecular Weight134.20 g/mol
Structural Identifiers
SMILESC[N]CCC1=CC=CC=C1
InChIInChI=1S/C9H12N/c1-10-8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3
InChIKeyAROBVEOPQUQLAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Amidogen, methyl(2-phenylethyl)- (N-Methylphenethylamine): Chemical Identity and Core Characteristics for Research Procurement


Amidogen, methyl(2-phenylethyl)-, systematically identified as N-methyl-2-phenylethanamine or N-methylphenethylamine (NMPEA), is an organic compound of the phenethylamine class with the molecular formula C9H13N and a molecular weight of 135.21 g/mol [1]. It is a naturally occurring trace amine neuromodulator in humans, derived from phenethylamine (PEA) via phenylethanolamine N-methyltransferase, and is detectable in human urine [2]. As a secondary amine, NMPEA serves as a versatile synthetic building block for the preparation of tertiary amine libraries via N-alkylation chemistry and as a reference agonist for the trace amine-associated receptor 1 (TAAR1) in neuropharmacological research . Its well-characterized metabolic profile as a substrate for both monoamine oxidase A and B isoforms further positions it as a calibrant compound for in vitro metabolism and drug-drug interaction studies [3].

Why N-Methylphenethylamine Cannot Be Trivially Substituted with Unmethylated Phenethylamine or Positional Isomers


Despite sharing a common phenethylamine backbone, the presence of an N-methyl substituent in NMPEA fundamentally alters its pharmacological and metabolic profile compared to its unmethylated parent (PEA) and its positional isomer (amphetamine). This N-methylation results in a >10-fold reduction in TAAR1 agonist potency (EC50 151 nM vs. 15 nM for PEA) [1] and a 10-fold decrease in pressor activity relative to epinephrine, establishing a distinct potency tier that is not interchangeable with primary amine analogs [2]. Furthermore, NMPEA displays differential substrate selectivity for monoamine oxidase isoforms, with a 14-fold preference for MAO-B over MAO-A (KM values of 4.13 µM vs. 58.8 µM, respectively), a property that governs its distinct metabolic stability and in vivo half-life compared to non-methylated trace amines [3]. Consequently, substituting NMPEA with PEA or amphetamine in experimental assays or synthetic pathways would confound potency calculations, metabolic clearance rates, and downstream structure-activity relationship interpretations.

Quantitative Evidence Guide: Differentiating N-Methylphenethylamine from Closest Analogs


TAAR1 Agonist Potency: A 10-Fold Differential Between N-Methylphenethylamine and its Parent Compound Phenethylamine

In a standardized in vitro assay measuring recombinant human TAAR1 agonism in CHO-K1 cells via intracellular cAMP accumulation, N-methylphenethylamine (NMPEA) exhibits an EC50 value of 151 ± 29 nM, with an Emax of 111 ± 1% relative to the p-tyramine control. In contrast, its unmethylated parent compound, β-phenethylamine (PEA), demonstrates a significantly higher potency with an EC50 of 15 ± 4 nM [1]. This >10-fold difference in EC50 values, despite both compounds achieving comparable maximal efficacy (~111% Emax), underscores that the addition of the N-methyl group substantially reduces binding affinity for the TAAR1 orthosteric site.

Trace Amine-Associated Receptor 1 GPCR Pharmacology Neuromodulation

MAO Substrate Selectivity: N-Methylphenethylamine Displays 14-Fold Higher Affinity for MAO-B Compared to MAO-A

Kinetic analysis using rat brain mitochondrial preparations reveals that N-methylphenethylamine (NMPEA) is a preferential substrate for the monoamine oxidase B (MAO-B) isoform. The Michaelis-Menten constant (KM) for MAO-B is 4.13 μM, which is approximately 14-fold lower than the KM for MAO-A, measured at 58.8 μM [1]. This pronounced selectivity for MAO-B indicates that NMPEA is metabolized significantly faster by the B isoform. While the unmethylated parent PEA also demonstrates MAO-B preference, the absolute KM values for NMPEA provide a precise quantitative benchmark for predicting metabolic clearance rates in enzyme inhibition studies and for differentiating NMPEA from other phenethylamines that may exhibit divergent MAO isoform selectivities.

Monoamine Oxidase Drug Metabolism Enzyme Kinetics

CYP2D6 and CYP3A4 Inhibition: N-Methylphenethylamine Acts as an In Vitro Inhibitor of Key Hepatic Cytochromes

Unlike the simple pressor and neuromodulatory activities commonly associated with trace amines, N-methyl-2-phenylethylamine exhibits a distinct and quantifiable interaction with hepatic cytochrome P450 enzymes. Specifically, in vitro studies have identified NMPEA as an inhibitor of both CYP2D6 and CYP3A4, two of the most clinically significant isoforms responsible for the metabolism of a wide array of xenobiotics and pharmaceuticals . While the precise IC50 values for these inhibitory activities require further elucidation, the documented inhibition of CYP2D6 and CYP3A4 represents a differentiated pharmacological property not reported for the unmethylated parent compound PEA. This interaction profile positions NMPEA as a valuable tool compound for investigating mechanisms of CYP-mediated drug-drug interactions and for use as a positive control in high-throughput CYP inhibition screening panels.

Cytochrome P450 Drug-Drug Interactions Hepatocyte Metabolism

Pressor Activity Quantification: N-Methylphenethylamine Exhibits 1/350th the Vasopressor Potency of Epinephrine

In classic comparative pharmacological studies, N-methylphenethylamine (NMPEA) was evaluated for its pressor (blood pressure elevating) activity relative to the endogenous catecholamine epinephrine. Quantitative analysis determined that NMPEA possesses approximately 1/350th the potency of epinephrine in eliciting a vasopressor response [1]. This stands in contrast to its unmethylated parent, phenethylamine (PEA), which was found to be more active as a pressor agent than NMPEA, and the positional isomer amphetamine, which demonstrates a distinct pharmacological profile dominated by monoamine transporter interactions [2]. The low, but measurable, pressor activity of NMPEA provides a useful benchmark for distinguishing its peripheral sympathomimetic effects from its central neuromodulatory actions mediated via TAAR1.

Cardiovascular Pharmacology Adrenergic Receptor In Vivo Potency

Synthetic Utility: N-Methylphenethylamine as a Versatile Building Block for Tertiary Amine Library Synthesis via N-Alkylation

N-methyl-2-phenylethylamine serves as a strategic secondary amine scaffold in medicinal chemistry, enabling the efficient generation of diverse tertiary amine libraries. A well-established synthetic protocol involves the N-alkylation of NMPEA with various alkyl halides in the presence of triphenylphosphine (TPP) and diisopropyl azodicarboxylate (DIAD) . This Mitsunobu-type or related alkylation strategy allows for the systematic exploration of N-substituent effects on pharmacological properties, such as opioid receptor affinity [1]. In contrast, the primary amine PEA undergoes competing bis-alkylation under similar conditions, leading to complex mixtures of secondary, tertiary, and quaternary amines, which complicates purification and reduces synthetic yield. The pre-installed N-methyl group in NMPEA effectively blocks over-alkylation, directing the reaction toward a single, defined tertiary amine product and thereby enhancing synthetic efficiency and library purity.

Medicinal Chemistry Organic Synthesis Amine Alkylation

High-Value Application Scenarios for N-Methylphenethylamine Based on Quantitative Differentiation


Calibration of TAAR1 Functional Assays with a Reduced-Potency Reference Agonist

Given its 10-fold lower EC50 for human TAAR1 agonism (151 nM) compared to the high-potency endogenous ligand PEA (15 nM), NMPEA is optimally deployed as a calibration standard in high-throughput cAMP accumulation or calcium flux assays [1]. Its intermediate potency range allows researchers to establish a reliable EC50 reference point that falls comfortably within the dynamic range of most plate-based assays, minimizing the risk of oversaturating the receptor response and enabling more accurate quantification of partial agonists or antagonists that may otherwise be masked by a full-efficacy, high-potency control.

Positive Control for In Vitro CYP2D6 and CYP3A4 Inhibition Screening Panels

The documented in vitro inhibition of hepatic CYP2D6 and CYP3A4 enzymes by NMPEA positions this compound as a cost-effective, well-characterized positive control for drug metabolism and drug-drug interaction screening [1]. In laboratories performing routine CYP inhibition liability assessments using human liver microsomes or recombinant CYP isoforms, NMPEA can serve as a reference inhibitor to validate assay performance, confirm enzyme activity, and benchmark the inhibitory potency of test compounds, ensuring the generation of robust and reproducible IC50 data.

Efficient Synthesis of Diverse Tertiary Amine Libraries for Opioid and GPCR Medicinal Chemistry

For medicinal chemistry teams engaged in the structure-activity relationship (SAR) exploration of N-substituted phenethylamine scaffolds, NMPEA offers a distinct synthetic advantage over its primary amine counterpart [1]. Its secondary amine functionality enables a single, controlled N-alkylation step to generate a tertiary amine, avoiding the complex mixtures and low yields associated with poly-alkylation of PEA. This streamlined route is particularly valuable in the synthesis of novel opioid receptor ligands, where precise N-substituent tuning is critical for achieving desired affinity and selectivity profiles .

Metabolic Stability Studies Investigating MAO-B Mediated Clearance

NMPEA's pronounced selectivity as a substrate for the MAO-B isoform (KM = 4.13 µM) over MAO-A (KM = 58.8 µM) makes it an excellent tool for probing the specific contribution of MAO-B to the metabolic clearance of amine-containing compounds [1]. Researchers can utilize NMPEA in in vitro stability assays with brain or liver microsomes, in the presence or absence of the selective MAO-B inhibitor selegiline, to quantify the enzyme's metabolic capacity and to assess the potential for MAO-B mediated drug-drug interactions or inter-individual variability in drug response.

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